

Application Notes and Protocols: (R)-4-Octanol in Flavor and Fragrance Research

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Compound of Interest

Compound Name: (R)-4-Octanol

Cat. No.: B12673692

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Abstract: These application notes provide a comprehensive overview of **(R)-4-Octanol**, a chiral secondary alcohol, and its relevance in the fields of flavor and fragrance research. While information specifically on the (R)-enantiomer is limited, this document compiles available data on 4-octanol and related isomers to offer insights into its potential applications. This guide details the compound's physicochemical properties, known occurrences, and sensory characteristics. Furthermore, it presents detailed experimental protocols for synthesis and sensory analysis, intended for researchers, scientists, and professionals in drug and flavor/fragrance development.

Introduction and Physicochemical Properties

4-Octanol is a secondary alcohol, and its chiral nature, specifically the (R)-enantiomer, presents unique opportunities for stereospecific applications in creating nuanced flavor and fragrance profiles.[1] As with many chiral compounds, different enantiomers can elicit distinct sensory responses. While 4-octanol itself is noted as "not for flavor or fragrance use" by some suppliers, likely due to a less desirable or weak profile compared to other isomers, its structural analogs and derivatives are found in various natural products and are of interest to researchers.[2] For instance, the related compound **(R)-4-octanolide** is a flavor component found in fruits like strawberries, peaches, and apricots.[3] Furthermore, 4-octanol has been identified as a volatile component in traditional fermented products like Wuliangye-flavor liquor, indicating its contribution to complex aroma profiles.

The following table summarizes the key physicochemical properties of 4-octanol.

Table 1: Physicochemical Properties of 4-Octanol

Property	Value	Source
IUPAC Name	(4R)-octan-4-ol	PubChem[4]
Synonyms	(R)-4-Octanol, Butyl propyl carbinol	PubChem[4], Sigma-Aldrich
CAS Number	61559-29-3 (for (R)-4-Octanol); 589-62-8 (for racemic 4-Octanol)	PubChem[4][5]
Molecular Formula	C ₈ H ₁₈ O	PubChem[4][5]
Molecular Weight	130.23 g/mol	PubChem[4][5]
Appearance	Colorless to almost colorless clear liquid	TCI[6]
Boiling Point	174-176 °C	Sigma-Aldrich
Density	0.818 g/mL at 20 °C	Sigma-Aldrich
Refractive Index	n ₂₀ /D 1.426	Sigma-Aldrich
Flash Point	65 °C (149 °F) - closed cup	Sigma-Aldrich
Solubility	Insoluble in water; Soluble in alcohol	The Good Scents Company[7]

Olfactory and Flavor Profile

The sensory profile of an alcohol is highly dependent on the position of the hydroxyl group and its stereochemistry. While a detailed descriptor for **(R)-4-Octanol** is not readily available, related compounds offer context:

- 1-Octanol: Possesses a waxy, green, citrus, orange, and aldehydic odor with a fruity nuance. [8]
- 3-Octanol: Exudes a distinct aroma of fresh mushrooms, with gourmand and nutty undertones.[9]

- (±)-4-Ethyl Octanal: A structurally similar aldehyde, it is described as having a floral, waxy, fatty, milky, lactonic, citrus, and fruity odor.[\[7\]](#)

Given these analogs, **(R)-4-Octanol** is likely to have a profile within the waxy, green, or fruity spectrum, though empirical testing is required for confirmation.

Applications in Flavor and Fragrance

While direct application data for **(R)-4-Octanol** is sparse, its potential can be inferred from the use of octanols in general. Octanols can be used as intermediates in the synthesis of flavor esters. For example, octyl acetate, formed from octanol and acetic acid, is a flavor ester with a fruity orange profile used in the food and beverage industry.[\[10\]](#)

The stability and performance of octanol (specifically 1-octanol) have been evaluated in various consumer products, as shown in the table below. This provides a general guide for the potential suitability of other octanol isomers.

Table 2: Application Suitability of 1-Octanol in Perfumery

Product Application	Performance Rating (0-9)	Typical Usage Levels
Alcoholic Perfume	9 (Very Good)	0.02% - 2.0%
Liquid Soap / Shower Gel	9 (Very Good)	0.02% - 2.0%
Shampoo	9 (Very Good)	0.02% - 2.0%
Fabric Softener	7 (Reasonable)	0.02% - 2.0%
Creams and Lotions	6 (Fair)	0.02% - 2.0%
Candles	4 (Slight stability problems)	0.02% - 2.0%
Antiperspirants/Deodorants	3 (Discoloration problems)	0.02% - 2.0%

(Source: Adapted from
PerfumersWorld[\[11\]](#))

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (R)-4-Octanolide (Illustrative for Chiral Alcohol Synthesis)

This protocol is adapted from the synthesis of **(R)-4-octanolide** and illustrates a common strategy for producing chiral alcohols and lactones, which are valuable in flavor and fragrance creation.^{[3][12]}

Objective: To synthesize **(R)-4-octanolide** via a pathway involving a chiral alcohol intermediate.

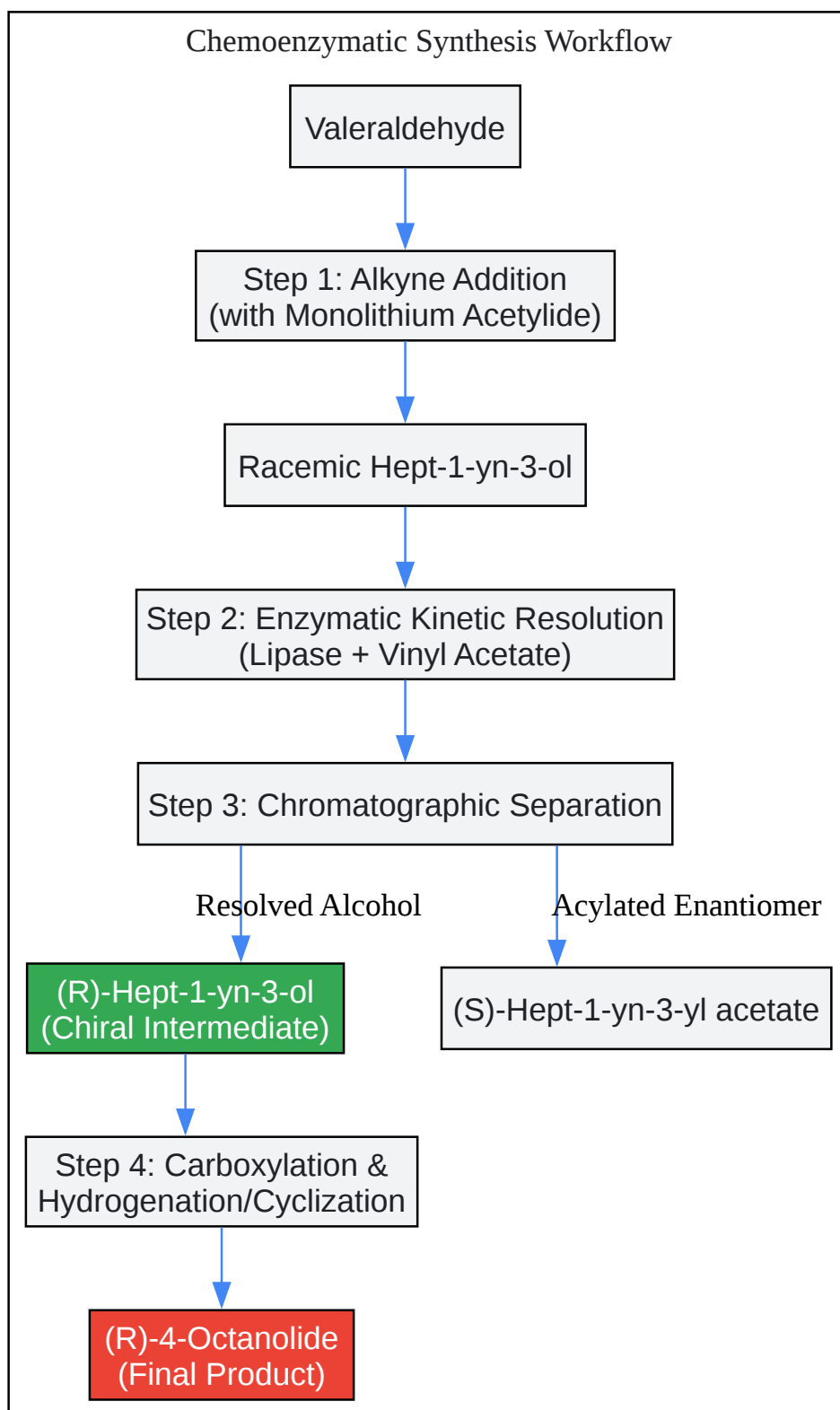
Materials:

- Valeraldehyde (Pentanal)
- Monolithium acetylide
- Lipase enzyme (e.g., from *Candida antarctica*)
- Vinyl acetate
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Appropriate solvents (e.g., THF, hexane, ethyl acetate)
- Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Methodology:

- Step 1: Alkyne Addition: React valeraldehyde with monolithium acetylide in an appropriate solvent like THF to form the racemic secondary alcohol, hept-1-yn-3-ol.
- Step 2: Enzymatic Kinetic Resolution: Perform a transesterification reaction on the racemic alcohol using a lipase enzyme and vinyl acetate. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer as an unreacted alcohol.

- Step 3: Separation: Separate the acylated alcohol (ester) from the unreacted (R)-alcohol using column chromatography.
- Step 4: Carboxylation & Hydrogenation (leading to lactone): The resolved (R)-alcohol can then undergo further reactions. For the synthesis of **(R)-4-octanolide**, this would involve steps like carboxylation followed by catalytic hydrogenation using Pd/C and H₂ to simultaneously reduce the alkyne and cyclize the molecule into the target lactone.[12]



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Caption: Chemoenzymatic synthesis of **(R)-4-octanolide**.

Protocol 2: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

GC-O is a standard technique used to determine the odor activity and character of individual volatile compounds within a sample.^[13]

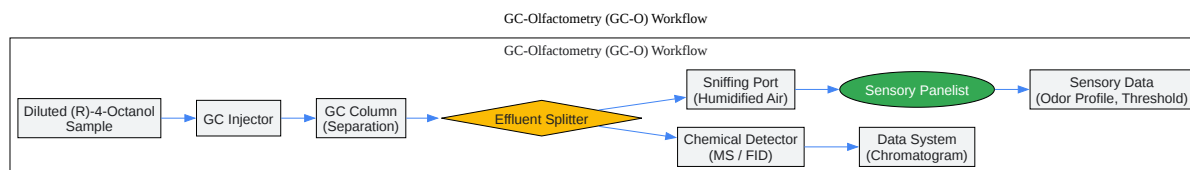
Objective: To determine the odor threshold and sensory profile of **(R)-4-Octanol**.

Apparatus:

- Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS).
- Olfactometry port (sniffing port) connected via an effluent splitter.
- Humidifier for the sniffing port air supply.
- A trained sensory panel.

Methodology:

- Sample Preparation: Prepare a stock solution of pure **(R)-4-Octanol** in a suitable solvent (e.g., ethanol). Create a series of stepwise dilutions from this stock.
- GC Injection: Inject a known volume of the highest concentration sample into the GC. The instrument separates the volatile compounds based on their boiling points and polarity.
- Effluent Splitting: The column effluent is split, with one portion directed to the chemical detector (FID/MS) and the other to the sniffing port.
- Olfactory Analysis: A panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.
- Serial Dilution: Repeat the injection and analysis for each successive dilution until no odor can be detected by the panelist at the retention time corresponding to **(R)-4-Octanol**.
- Threshold Determination: The odor detection threshold is defined as the lowest concentration at which the compound is detected by a certain percentage of the panel.

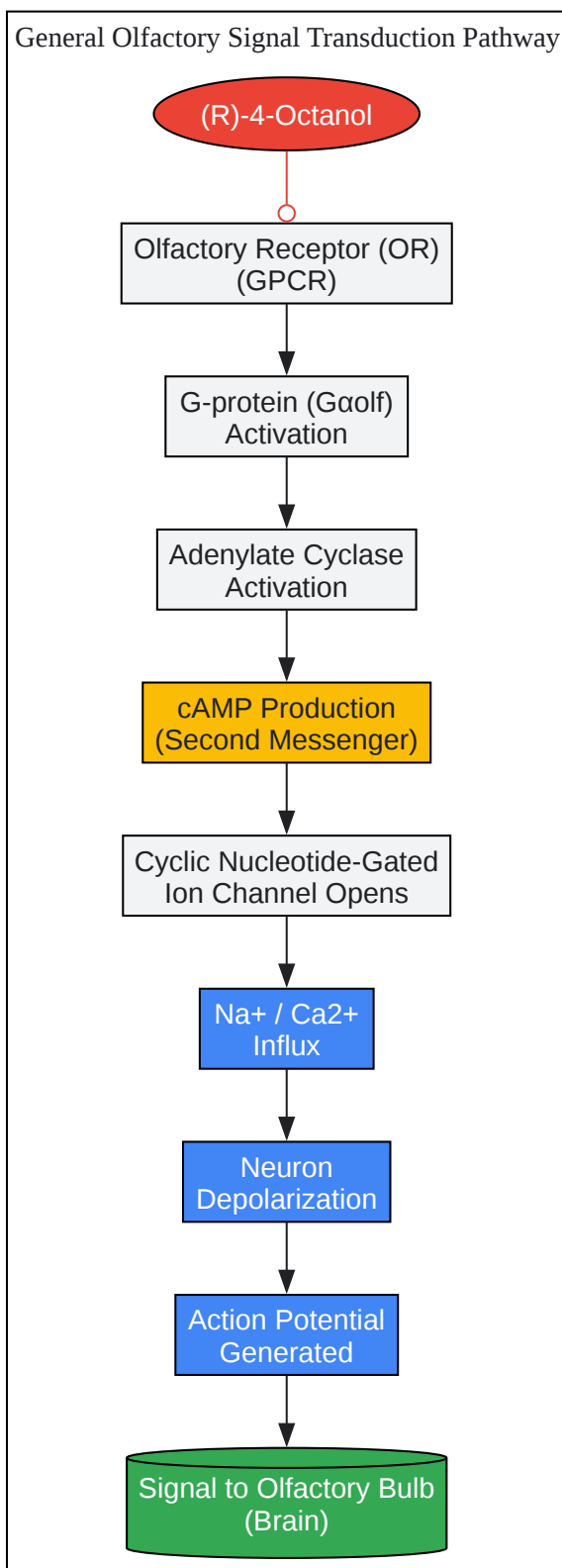


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Caption: Workflow for odor analysis using GC-O.

Olfactory Signaling Pathway

The perception of an odorant like **(R)-4-Octanol** begins when the molecule interacts with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a complex signal transduction cascade. While the specific receptor for **(R)-4-Octanol** is unknown, the general pathway is well-established. Studies on the receptor OR-I7, for example, show that aldehydes like octanal bind within a pocket formed by transmembrane domains, with specific amino acid residues being critical for affinity.^[14] A similar mechanism is expected for alcohols, although the binding affinities may differ.^[14]



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Caption: Generalized pathway for olfactory signal transduction.

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- To cite this document: BenchChem. [Application Notes and Protocols: (R)-4-Octanol in Flavor and Fragrance Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12673692#application-of-r-4-octanol-in-flavor-and-fragrance-research]

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